Benzotriazol-1-yl-acetic acid

Overview

Description

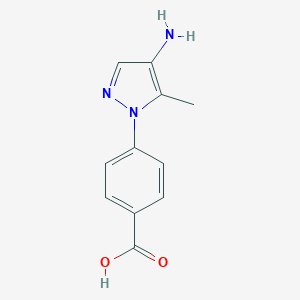

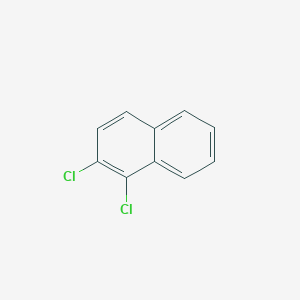

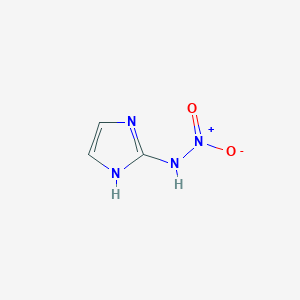

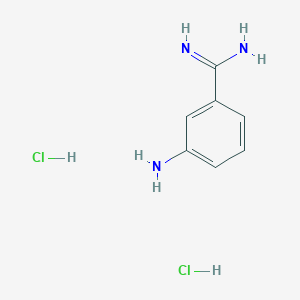

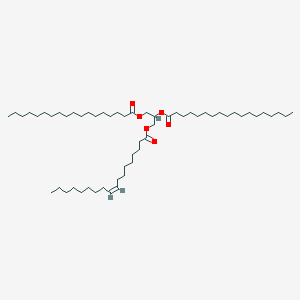

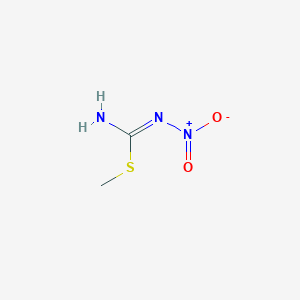

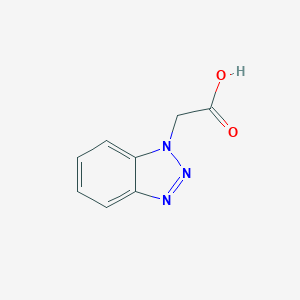

Benzotriazol-1-yl-acetic acid is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .

Synthesis Analysis

Benzotriazol-1-yl-acetic acid derivatives can be synthesized by substituting amino acids on 1H-benzotriazol-1-ylacetyl chloride. An unusual case of displacement of the benzotriazole ring in the synthesis of related compounds has been reported, adding to the understanding of its chemical behavior.

Molecular Structure Analysis

The molecular structure of Benzotriazol-1-yl-acetic acid features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses have indicated that one of the tautomers is dominant .

Chemical Reactions Analysis

Benzotriazol-1-yl-acetic acid and its derivatives are noted for their reactivity in forming various compounds, including amides and azides. This highlights their versatility in organic synthesis.

Physical And Chemical Properties Analysis

Benzotriazol-1-yl-acetic acid has a molecular weight of 177.160 Da . It is characterized by a density of 1.5±0.1 g/cm3, a boiling point of 427.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology is recognized as a versatile and successful synthesis protocol. It can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations . This methodology has been applied to the synthesis of six-membered nitrogen heterocycles such as 2-vinylpiperidines .

Synthesis of Natural and Synthetic-based Molecules

Benzotriazole has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . It has been used for the synthesis of benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .

Medicinal Chemistry

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . For example, the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior .

Corrosion Inhibitors

Benzotriazole derivatives have found profound applications as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing them from corrosion.

UV Filters

Benzotriazole derivatives can absorb ultraviolet light, making them useful as UV filters . They can protect materials from the harmful effects of UV radiation.

Solar and Photovoltaic Cells

Benzotriazole derivatives have been used in materials for solar and photovoltaic cells . They can enhance the efficiency of these cells by absorbing and converting more sunlight into electricity.

Synthesis of Carbamoylbenzotriazole Derivatives

Benzotriazole can be used for the one-pot synthesis of carbamoylbenzotriazole derivatives from CO2 . This method provides a simple and efficient way to produce these derivatives.

Synthesis of Tolbutamide

Benzotriazole has been used for the synthesis of Tolbutamide, a drug used to treat type 2 diabetes . This method provides a new approach to synthesize this important drug.

Mechanism of Action

Target of Action

Benzotriazol-1-yl-acetic acid, also known as 2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid, is a derivative of benzotriazole, a heterocyclic compound with a broad spectrum of biological properties . The compound’s primary targets are enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

The interaction of Benzotriazol-1-yl-acetic acid with its targets results in diverse non-covalent interactions . For instance, the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of Benzotriazol-1-yl-acetic acid’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. For example, benzotriazole-substituted benzoate derivatives effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells .

Action Environment

The action, efficacy, and stability of Benzotriazol-1-yl-acetic acid can be influenced by various environmental factors. For instance, benzotriazole metal complexes possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes and exert a double action mechanism to overcome drug resistances

Future Directions

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . These diverse applications suggest a promising future for the research and development of Benzotriazol-1-yl-acetic acid and its derivatives.

properties

IUPAC Name |

2-(benzotriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXXZTPKJWPIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310479 | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzotriazol-1-yl-acetic acid | |

CAS RN |

4144-64-3 | |

| Record name | 4144-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.